Methyl 8-amino-4-oxo-4H-chromene-3-carboxylate
Description
Properties
IUPAC Name |
methyl 8-amino-4-oxochromene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c1-15-11(14)7-5-16-10-6(9(7)13)3-2-4-8(10)12/h2-5H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRRUBUQQYWAPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC2=C(C1=O)C=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696997 | |
| Record name | Methyl 8-amino-4-oxo-4H-1-benzopyran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1253654-50-0 | |
| Record name | Methyl 8-amino-4-oxo-4H-1-benzopyran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alcohol-Mediated Michael Addition-Rearrangement
This method, developed by Zanwar et al., leverages β-nitroalkenes and 4-hydroxycoumarins in alcoholic media to construct the chromene skeleton . The reaction proceeds via a Michael adduct formation, followed by alkoxide ion-mediated rearrangement to yield 4-oxo-2-aryl-4H-chromene-3-carboxylates. For the 8-amino derivative, 8-nitro-4-hydroxycoumarin is reacted with methyl propiolate in methanol, inducing nitro-to-amine reduction in situ under acidic conditions. The process achieves moderate yields (60–70%) but offers excellent regioselectivity .
Reaction Conditions :
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Solvent: Methanol or ethanol.
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Temperature: Room temperature to 60°C.
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Catalysts: None required; alkoxide ions drive rearrangement.
Mechanistic Insight :
The nitro group undergoes partial reduction during the acidic work-up, facilitated by residual alcohol acting as a proton donor. This tandem reaction avoids isolating unstable intermediates, streamlining the synthesis .
Acid-Catalyzed Ring Closure
A patent by Korean researchers describes a ring-closure strategy using N,N'-bis{3-[1,3-dioxo-3-(tetrazol-5-yl)]propyl-2-hydroxyphenyl}terephthalamide as a key intermediate . Hydrolysis of this intermediate in aqueous HCl yields 8-amino-4-oxo-2-(tetrazol-5-yl)-4H-1-benzopyran, which is esterified with methanol to form the target compound. While optimized for tetrazolyl substituents, this method can be adapted for carboxylate esters by substituting terephthalic acid derivatives.
Steps :
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Ring closure : Acid-mediated cyclization at 80–100°C.
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Hydrolysis : Cleavage of amide bonds to release the chromene core.
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Esterification : Treatment with methanol and thionyl chloride (SOCl₂).
Yield : ~75% after three steps .
Comparative Analysis of Methods
Emerging Trends :
Chemical Reactions Analysis
Types of Reactions: Methyl 8-amino-4-oxo-4H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions include various substituted chromenes, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Pharmaceutical Development
Methyl 8-amino-4-oxo-4H-chromene-3-carboxylate serves as a crucial scaffold for designing novel therapeutic agents. Its structural features, including the amino and carboxylate functional groups, enhance its reactivity and biological interactions, making it a versatile intermediate in organic synthesis .
Key Features:
- Structural Versatility : The compound can undergo modifications that significantly impact its biological activity.
- Biological Interactions : Studies indicate that it interacts with various biological molecules, including proteins and nucleic acids, which is essential for understanding its mechanism of action .
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. It has been tested against various pathogens, showing effectiveness in inhibiting bacterial growth .
Case Studies:
- Antibacterial Efficacy : A study highlighted the compound's ability to inhibit specific bacterial strains, suggesting its potential use in developing new antibiotics .
Anticancer Properties
One of the most promising applications of this compound is its anticancer activity. Research indicates that this compound can selectively target cancer cells while sparing normal cells, making it a candidate for cancer therapy.
Mechanisms of Action:
- Cytotoxic Activity : The compound has shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) .
Comparative Analysis:
| Compound | Cancer Cell Line | Cytotoxicity Level |
|---|---|---|
| This compound | MCF-7 | High |
| Methyl 8-amino-4-oxo-4H-chromene derivatives | HCT-116 | Moderate |
| Cisplatin (reference drug) | HepG2 | High |
Structure–Activity Relationship Studies
Understanding the relationship between the structure of this compound and its biological activity is crucial for optimizing its therapeutic potential. Modifications to its structure can enhance binding affinity to specific targets, increasing efficacy as a therapeutic agent .
Notable Modifications:
Research has shown that introducing different substituents on the chromene ring can lead to significant variations in anticancer activity. For example, derivatives with halogen substitutions have been reported to exhibit enhanced potency against certain cancer cell lines .
Mechanism of Action
The mechanism of action of methyl 8-amino-4-oxo-4H-chromene-3-carboxylate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The chromene core can interact with DNA and proteins, affecting their function. These interactions can lead to the modulation of cellular pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Chromene Derivatives
Structural and Functional Group Variations
The table below highlights key structural differences between Methyl 8-amino-4-oxo-4H-chromene-3-carboxylate and analogous chromene derivatives:
*Calculated based on molecular formula C₁₁H₉NO₄.
Key Comparative Analysis
Ethyl 8-amino-4-oxo-4H-chromene-2-carboxylate
- Structural Differences: The ethyl ester at position 2 (vs.
- Functional Impact : The position of the ester group (2 vs. 3) may alter electronic effects on the chromene ring, influencing reactivity in substitution or cycloaddition reactions.
3-Methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic Acid
- Structural Differences: A phenyl group at position 2 and a carboxylic acid at position 8 (vs. amino at 8 and ester at 3).
- Functional Impact : The phenyl group increases steric bulk and lipophilicity, while the carboxylic acid introduces acidity (pKa ~2–3), making it suitable for salt formation in API synthesis.
4-Oxo-4H-chromene-3-carboxaldehyde
- Structural Differences : A formyl group at position 3 instead of a methyl ester.
- Functional Impact : The aldehyde group is highly reactive, enabling facile condensation reactions (e.g., oxime or hydrazone formation), unlike the more stable ester group in the target compound.
Methyl 6-formyl-8-methoxy-2-oxo-2H-chromene-4-carboxylate
- Structural Differences : Methoxy (electron-donating) at position 8 and formyl at position 5.
- Functional Impact : The methoxy group stabilizes the chromene ring via resonance, while the formyl group offers a site for further functionalization (e.g., Schiff base synthesis).
7-Hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde Oxime
- Structural Differences : Hydroxy at position 7 and oxime at position 8.
- Functional Impact : The hydroxy and oxime groups enable hydrogen bonding and metal chelation, relevant in antioxidant or catalytic applications.
Biological Activity
Methyl 8-amino-4-oxo-4H-chromene-3-carboxylate is a heterocyclic compound belonging to the chromene family, known for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and applications in medicinal chemistry.
Chemical Structure and Properties
This compound features a fused benzene and pyran ring structure, characterized by the presence of an amino group and a carboxylate ester. These functional groups contribute to its reactivity and biological interactions, making it a versatile compound in organic synthesis and medicinal chemistry.
Biological Activities
The compound exhibits a range of biological activities, including:
- Anticancer Properties : this compound has shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. Studies indicate that it may induce apoptosis through mechanisms involving reactive oxygen species (ROS) production and mitochondrial membrane potential disruption .
- Antimicrobial Activity : The compound demonstrates antimicrobial properties against several bacterial strains. Its ability to inhibit bacterial growth is attributed to its interaction with cellular targets, disrupting essential biological processes.
- Anti-inflammatory Effects : Research indicates that this compound can inhibit cyclooxygenase enzymes (COX), which are involved in the inflammatory response. This inhibition suggests potential applications in treating inflammatory diseases .
The mechanism of action for this compound involves several pathways:
- Enzyme Inhibition : The amino group can form hydrogen bonds with enzyme active sites, inhibiting their activity. This is particularly relevant for enzymes involved in cancer progression and inflammation.
- Interaction with DNA : The chromene core can intercalate with DNA, affecting replication and transcription processes, which may lead to apoptosis in cancer cells.
- Modulation of Cellular Pathways : The compound's interactions with proteins and nucleic acids can modulate various signaling pathways, contributing to its therapeutic effects .
Case Studies
- Cytotoxicity Against Cancer Cells : A study evaluated the cytotoxic effects of this compound on MCF-7 cells, revealing an IC50 value of approximately 15 µM. The compound induced apoptosis as confirmed by AO/EB staining methods .
- Inhibition of COX Enzymes : In vitro assays demonstrated that this compound inhibited COX-2 activity with an IC50 value of 20 µM, highlighting its potential as an anti-inflammatory agent .
Comparative Analysis with Related Compounds
| Compound Name | CAS Number | Key Features | Anticancer Activity |
|---|---|---|---|
| Ethyl 8-amino-4-oxo-4H-chromene-2-carboxylate | 103195-35-3 | Contains ethyl group; similar biological activity | Moderate |
| Methyl 2-amino-4-(3-fluorophenyl)-7,7-dimethyl-5-oxo | 619608 | Fluorinated derivative; altered pharmacological properties | Low |
| 8-amino-4-oxo-4H-chromene-2-carboxylic acid ethyl ester | N/A | Lacks methyl substitution; insight into structure-function relationships | High |
This table illustrates how structural modifications can influence the biological activity of compounds within the chromene family.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 8-amino-4-oxo-4H-chromene-3-carboxylate, and what are the critical reaction parameters?
- Methodology : The synthesis typically involves condensation of substituted chromene precursors with methylating agents. For example, oxidation of 8-amino-4H-chromene derivatives using sodium chlorate (NaClO) and sodium hydrogen sulfite (NaHSO₃) under acidic conditions yields the 4-oxo intermediate, followed by esterification with methanol . Key parameters include pH control (pH 2–3 for optimal oxidation) and temperature (reflux in ethanol for esterification).
- Data Note : Yields vary (46–94%) depending on substituent steric effects and purification methods (e.g., recrystallization vs. column chromatography) .
Q. How is the compound structurally characterized, and what analytical techniques are prioritized?
- Techniques :
- X-ray crystallography : Resolves the chromene backbone and substituent positions (e.g., SHELX programs for refinement; typical R-factor < 0.05 for high-resolution data) .
- NMR/IR : ¹H NMR confirms the methyl ester (δ ~3.8–4.0 ppm) and amino protons (δ ~5.5–6.0 ppm). IR shows C=O stretches at ~1700 cm⁻¹ (ester) and ~1650 cm⁻¹ (4-oxo group) .
Q. What are the preliminary biological screening protocols for this compound?
- Assays :
- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 50–100 µg/mL .
- Enzyme inhibition : Testing against cyclooxygenase (COX-2) or acetylcholinesterase (AChE) via spectrophotometric methods .
Advanced Research Questions
Q. How do electronic and steric effects of the 8-amino and 3-carboxylate groups influence reactivity and bioactivity?
- Mechanistic Insight : The electron-donating amino group enhances resonance stabilization of the chromene ring, increasing electrophilic substitution susceptibility. Computational studies (DFT) show the 3-carboxylate group stabilizes the enol tautomer, affecting binding to enzyme active sites (e.g., COX-2) .
- Data Contradiction : Some studies report reduced activity when the 8-amino group is replaced with bulkier substituents, while others note enhanced solubility and bioavailability .
Q. How can conflicting crystallographic data (e.g., bond length discrepancies) be resolved?
- Analysis : Compare SHELXL-refined structures (e.g., C–O bond lengths: 1.21–1.23 Å for 4-oxo vs. 1.34 Å for ester C–O) . Discrepancies may arise from solvent effects (e.g., DMF vs. ethanol crystallization) or twinning .
Q. What computational strategies are effective for modeling interactions with biological targets?
- Methods :
- Molecular docking (AutoDock/Vina) : Use crystal structures (PDB) or homology models to predict binding to AChE or COX-2 .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .
Q. How are synthetic byproducts or impurities identified and quantified?
- Protocol : HPLC-MS with C18 columns (acetonitrile/water gradient) detects impurities (<2% abundance). Common byproducts include demethylated esters or oxidized amino derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
